N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHSAUYQDMSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Target Compound:
- Core : Naphthalene-1-sulfonamide.
- Substituents : A pyrrolidine ring substituted at the 1-position with pyrimidin-2-yl and a methylene bridge.
- Key Functional Groups : Sulfonamide (electron-withdrawing), pyrimidine (aromatic heterocycle), and pyrrolidine (saturated five-membered ring).
Compound 36 (from ):
- Core : Methanesulfonamide.
- Substituents : A bicyclo[2.2.1]heptane system with a ferrocenylmethylidene group, a hydroxy group, and a 6-methylpyridin-2-ylmethyl chain.
- Key Functional Groups: Ferrocene (organometallic), pyridine (aromatic heterocycle), and bicyclic hydrocarbon framework .
Implications of Structural Differences
| Property | Target Compound | Compound 36 |
|---|---|---|
| Aromatic Systems | Naphthalene + pyrimidine | Pyridine + ferrocene |
| Heterocycles | Pyrimidine (6-membered, 2 N atoms) | Pyridine (6-membered, 1 N atom) |
| Solubility | Likely moderate (polar sulfonamide + hydrophobic naphthalene) | Lower (ferrocene’s hydrophobicity dominates) |
| Potential Targets | Kinases, proteases (pyrimidine affinity) | Redox-active enzymes, catalysts |
The pyrimidine ring in the target compound may enhance interactions with biological targets such as ATP-binding pockets in kinases, whereas the ferrocene group in Compound 36 suggests electrochemical or catalytic applications . The naphthalene core in the target compound could improve π-π stacking interactions compared to the smaller methanesulfonamide core in Compound 35.
Research Findings and Methodological Considerations
- Structural Analysis: The use of SHELX software for crystallographic refinement (as noted in ) is critical for resolving the stereochemistry of such complex molecules, particularly the pyrrolidine and pyrimidine moieties .
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications in medicine and research.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide core linked to a pyrimidine-pyrrolidine moiety, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 372.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 372.46 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrimidine and pyrrolidine intermediates. The final product is obtained through coupling reactions under optimized conditions to ensure high yield and purity.
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation . It can bind to specific enzymes or receptors, leading to inhibition or activation of various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with this compound:
- Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation and migration, showing promise as an anticancer agent .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, potentially beneficial in treating inflammatory diseases .
- Antimicrobial Properties : There is evidence suggesting that it exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Effects : In vitro tests on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration upon treatment with the compound, indicating its potential as an anticancer therapeutic .
- Anti-inflammatory Research : Experimental models have shown that the compound can effectively reduce inflammatory markers in vitro and in vivo, supporting its use in inflammatory conditions .
- Antimicrobial Evaluation : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
